Silane, (1-cyclohexen-1-yloxy)trimethyl-

Descripción

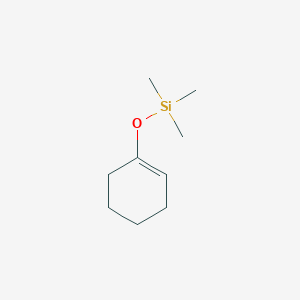

Structure

3D Structure

Propiedades

IUPAC Name |

cyclohexen-1-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEMOANGDSSPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064441 | |

| Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6651-36-1 | |

| Record name | 1-(Trimethylsiloxy)cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6651-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 1-((trimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-cyclohexen-1-yloxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of (1-cyclohexen-1-yloxy)trimethylsilane

An In-depth Technical Guide to the Synthesis of Silane, (1-cyclohexen-1-yloxy)trimethyl-

This guide provides a comprehensive overview of the synthesis of Silane, (1-cyclohexen-1-yloxy)trimethyl-, a pivotal intermediate in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its formation, offers detailed experimental protocols, and explains the causality behind critical process choices to ensure reproducible and efficient synthesis.

Silane, (1-cyclohexen-1-yloxy)trimethyl-, also known as 1-(trimethylsiloxy)cyclohexene or cyclohexanone trimethylsilyl enol ether, is a cornerstone reagent in synthetic organic chemistry.[1][2] It is a silyl enol ether, a class of compounds that serve as stable, isolable, and versatile surrogates for ketone enolates.[3] The trimethylsilyl group effectively "protects" the enol form of cyclohexanone, transforming the transient enolate into a neutral, characterizable compound that can be purified and stored.[4][5][6]

The significance of this molecule lies in its reactivity as a soft nucleophile. The electron-rich double bond allows for controlled carbon-carbon bond formation at the α-position of the parent ketone under specific, often mild, conditions.[4] This reactivity is harnessed in a multitude of critical transformations, including the Mukaiyama aldol reaction, Michael additions, and α-functionalizations such as sulfenylation and halogenation, making it an indispensable tool for constructing complex molecular architectures.[3][4]

Table 1: Physicochemical Properties of (1-cyclohexen-1-yloxy)trimethylsilane

| Property | Value |

| CAS Number | 6651-36-1[1][7][8] |

| Molecular Formula | C₉H₁₈OSi[1][7] |

| Molecular Weight | 170.32 g/mol [1][7] |

| Appearance | Colorless to light yellow clear liquid[7] |

| Boiling Point | 64-65 °C at 15 mmHg[7] |

| Density | 0.875 g/mL at 25 °C[7] |

| Refractive Index (n²⁰/D) | 1.447[7] |

| Sensitivity | Moisture sensitive[7] |

Core Synthesis Principles: Mastering Enolate Generation and Trapping

The synthesis of (1-cyclohexen-1-yloxy)trimethylsilane from cyclohexanone is fundamentally a two-stage process: the deprotonation of an α-carbon to form an enolate, followed by the "trapping" of this enolate with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl). The choice of reaction conditions—specifically the base, solvent, and temperature—is paramount and dictates the efficiency and outcome of the synthesis. These conditions are typically categorized as being under either thermodynamic or kinetic control.[9][10]

Caption: General reaction for silyl enol ether formation.

Thermodynamic Control: The Path to Stability

Thermodynamic control aims to form the most stable product by allowing the reaction to reach equilibrium.[9][11][12] This is achieved using conditions that permit reversible enolate formation. For cyclohexanone, while there is only one possible regioisomeric enolate, this method ensures a complete and efficient reaction under relatively mild conditions.

-

Causality of Experimental Choices:

-

Base: A weak, non-nucleophilic amine base like triethylamine (Et₃N) is typically used.[3][13] Its basicity is sufficient to facilitate deprotonation in the presence of the silylating agent, but not so high as to cause rapid, irreversible deprotonation. This reversibility allows the system to settle into its lowest energy state.

-

Temperature: Elevated temperatures (e.g., 80 °C or reflux) provide the necessary activation energy for both the forward (enolate formation) and reverse (protonation) reactions, ensuring that thermodynamic equilibrium is established.[9][11][14]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is often employed. It effectively dissolves the reagents and stabilizes the charged intermediates formed during the reaction.[13][14]

-

This method is often favored for its operational simplicity and use of less hazardous reagents compared to the kinetic approach.

Kinetic Control: The Path of Speed

Kinetic control favors the fastest-formed product, regardless of its ultimate stability.[9][11][10][12] This is achieved by using conditions that make the deprotonation step rapid and irreversible.

-

Causality of Experimental Choices:

-

Base: A strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the archetypal choice.[3] Its immense strength (pKa of diisopropylamine is ~36) ensures that deprotonation of the ketone (pKa ~18-20) is essentially instantaneous and irreversible. The steric bulk of the isopropyl groups directs the base to the most accessible proton, a key factor for unsymmetrical ketones.[3][12]

-

Temperature: Very low temperatures, typically -78 °C (a dry ice/acetone bath), are critical.[3][12] This low temperature prevents the system from reaching equilibrium. Once the enolate is formed, it is "frozen" in place and does not revert to the starting ketone, ensuring it is trapped cleanly by the silylating agent.[9]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are standard, as they are unreactive towards the strong base and effectively solvate the lithium cation.

-

The kinetic protocol is renowned for its speed, cleanliness, and high yields, making it a powerful and widely adopted method in research settings.

Table 2: Comparative Analysis of Synthetic Protocols

| Feature | Thermodynamic Protocol | Kinetic Protocol |

| Controlling Principle | Favors the most stable product via equilibrium.[9][12] | Favors the fastest-formed product via irreversible reaction.[9][12] |

| Base | Triethylamine (Et₃N)[3][13] | Lithium Diisopropylamide (LDA)[3] |

| Temperature | Elevated (e.g., 80 °C)[14] | Low (e.g., -78 °C)[3] |

| Reaction Time | Longer (several hours to overnight)[14] | Shorter (typically 1-2 hours) |

| Key Advantages | Operationally simpler; uses less hazardous base. | High yield; rapid and clean reaction. |

| Key Disadvantages | Requires heating; may be slower. | Requires cryogenic temperatures and a highly reactive, moisture-sensitive base. |

Validated Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to the described steps, particularly regarding anhydrous conditions, is critical for success.

Protocol 1: Thermodynamic Synthesis using Triethylamine

This procedure is adapted from established methodologies for silyl enol ether formation.[13][14]

Reagents and Equipment:

-

Oven-dried, two-necked round-bottomed flask with a magnetic stir bar

-

Condenser and nitrogen inlet

-

Addition funnel

-

Cyclohexanone (1.0 equiv)

-

Trimethylsilyl chloride (TMSCl, 1.3 equiv), freshly distilled

-

Triethylamine (Et₃N, 2.3 equiv), freshly distilled

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hexanes, Saturated aq. NaHCO₃, Saturated aq. NH₄Cl, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Setup: Assemble the flame- or oven-dried flask under a positive pressure of dry nitrogen.

-

Reagent Addition: Charge the flask with cyclohexanone and anhydrous DMF. Add the triethylamine via syringe.

-

Silylation: Add the trimethylsilyl chloride dropwise to the stirring mixture at room temperature over 15 minutes. An exothermic reaction and the formation of a white precipitate (Et₃N·HCl) will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture in an oil bath to 80 °C for 12 hours.

-

Workup: Cool the mixture to room temperature and quench by pouring it into a separatory funnel containing cold water and hexanes.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with hexanes.

-

Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃, saturated aqueous NH₄Cl (twice), and finally with brine. The washes serve to remove DMF and any remaining base or acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product via fractional distillation under reduced pressure to yield pure (1-cyclohexen-1-yloxy)trimethylsilane.

References

- 1. Cyclohexene, 1-((trimethylsilyl)oxy)- | C9H18OSi | CID 81161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. far-chemical.com [far-chemical.com]

- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 4. Silane, (1-cyclohexen-1-yloxy)trimethyl- | 6651-36-1 | Benchchem [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Cyclohexenyloxytrimethylsilane | 6651-36-1 [chemicalbook.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to Silane, (1-cyclohexen-1-yloxy)trimethyl-

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Silyl Enol Ethers

In the realm of modern organic synthesis, silyl enol ethers stand as indispensable intermediates, prized for their ability to act as versatile enolate equivalents.[1][2] These compounds, characterized by an enolate oxygen atom bonded to a silicon moiety, offer a unique combination of stability and nucleophilicity that enables a wide array of carbon-carbon bond-forming reactions.[1][2][3] Among these, Silane, (1-cyclohexen-1-yloxy)trimethyl-, also known as 1-(trimethylsiloxy)cyclohexene, has emerged as a particularly valuable reagent. Its cyclic structure and the presence of the trimethylsilyl group impart specific reactivity and stereochemical attributes that are highly sought after in the construction of complex molecular architectures, including natural products and pharmaceutical agents.[2][4][5] This guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of this important silyl enol ether, grounded in both theoretical principles and practical, field-proven applications.

Physicochemical Properties of Silane, (1-cyclohexen-1-yloxy)trimethyl-

A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in the laboratory. The following table summarizes the key physicochemical data for Silane, (1-cyclohexen-1-yloxy)trimethyl-.

| Property | Value | Source(s) |

| CAS Number | 6651-36-1 | [2][4][5][6][7] |

| Molecular Formula | C9H18OSi | [2][4][6] |

| Molecular Weight | 170.32 g/mol | [2][8] |

| Appearance | Clear, colorless to light yellow liquid | [5][6] |

| Boiling Point | 165 °C (at atmospheric pressure); 64-65 °C at 15 mmHg | [4][5][9][7] |

| Density | 0.875 - 0.883 g/mL at 25 °C | [4][9][7] |

| Refractive Index (n20/D) | 1.447 | [4][9][7] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [7] |

| Solubility | Not miscible or difficult to mix with water.[4] Soluble in many organic solvents. | |

| Stability | Moisture sensitive.[4][5][9] Store under an inert atmosphere. |

Core Directive: Synthesis and Handling from an Expert's Perspective

The synthesis of silyl enol ethers, including (1-cyclohexen-1-yloxy)trimethylsilane, is a cornerstone of synthetic organic chemistry. The choice of reaction conditions is paramount as it dictates the regioselectivity of the enolization of unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether.[1]

Experimental Protocol: Synthesis of (1-cyclohexen-1-yloxy)trimethylsilane

This protocol is an adaptation of established methods for the synthesis of silyl enol ethers.[10][11][12]

Objective: To synthesize (1-cyclohexen-1-yloxy)trimethylsilane from cyclohexanone.

Materials:

-

Cyclohexanone

-

Chlorotrimethylsilane (TMSCl)[13]

-

Triethylamine (NEt3)

-

Sodium iodide (NaI)

-

Acetonitrile (anhydrous)

-

Hexane (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Nitrogen gas (or Argon) for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with cyclohexanone and anhydrous acetonitrile under a positive pressure of nitrogen. Triethylamine (1.2 equivalents) and sodium iodide (1.1 equivalents) are then added. The mixture is cooled to 0 °C in an ice bath.

-

Addition of TMSCl: Chlorotrimethylsilane (1.0 equivalent) is added dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel.

-

Extraction: The product is extracted with hexane. The organic layer is washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by distillation under reduced pressure to yield pure (1-cyclohexen-1-yloxy)trimethylsilane.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Silyl enol ethers and the reagents used in their synthesis are sensitive to moisture.[4][5][9] Carrying out the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent hydrolysis of the product and reagents, which would lead to lower yields.

-

Anhydrous Solvents: The use of anhydrous solvents is for the same reason as maintaining an inert atmosphere – to prevent unwanted side reactions with water.

-

Triethylamine: Triethylamine acts as a base to deprotonate the cyclohexanone, forming the enolate, and also to neutralize the HCl generated during the reaction.

-

Sodium Iodide: The addition of sodium iodide facilitates the in situ formation of iodotrimethylsilane from chlorotrimethylsilane via the Finkelstein reaction. Iodotrimethylsilane is a more reactive silylating agent than chlorotrimethylsilane, leading to a more efficient reaction.[12]

-

Low Temperature: The reaction is carried out at low temperature to control the rate of reaction and to favor the formation of the desired product.

Reactivity and Synthetic Applications

(1-Cyclohexen-1-yloxy)trimethylsilane is a mild and neutral nucleophile, making it a valuable reagent in a variety of carbon-carbon bond-forming reactions.[1][2]

Mukaiyama Aldol Addition

A cornerstone of modern organic synthesis, the Mukaiyama aldol addition involves the Lewis acid-mediated reaction of a silyl enol ether with an aldehyde or ketone.[2][14] The Lewis acid, such as titanium tetrachloride (TiCl4), activates the carbonyl compound, rendering it more electrophilic and susceptible to nucleophilic attack by the silyl enol ether. This reaction is highly valued for its ability to form β-hydroxy carbonyl compounds, which are key structural motifs in many natural products.

Michael Addition

(1-Cyclohexen-1-yloxy)trimethylsilane readily participates in Michael additions, which are conjugate additions to α,β-unsaturated carbonyl compounds.[2][5] For instance, its reaction with methyl vinyl ketone in the presence of a suitable catalyst affords a 1,5-dicarbonyl compound, a versatile intermediate for further synthetic transformations.[2][5]

Sulfenylation

The introduction of a sulfur functional group at the α-position of a carbonyl compound can be efficiently achieved through the reaction of (1-cyclohexen-1-yloxy)trimethylsilane with a sulfenyl halide, such as benzenesulfenyl chloride (PhSCl).[2] The electron-rich double bond of the silyl enol ether attacks the electrophilic sulfur atom, and the subsequent loss of the trimethylsilyl group yields the α-sulfenylated ketone.[2]

Visualization of Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of (1-cyclohexen-1-yloxy)trimethylsilane.

Caption: A generalized workflow for the synthesis of (1-cyclohexen-1-yloxy)trimethylsilane and its subsequent use in a Mukaiyama aldol addition.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Silane, (1-cyclohexen-1-yloxy)trimethyl- and related compounds.

-

Flammability: This compound is a flammable liquid and vapor.[4][8] Keep away from open flames, hot surfaces, and sources of ignition.[15][16] Use spark-proof tools and explosion-proof equipment.[15]

-

Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze.[4][5][9] Handle and store under an inert atmosphere.[4] Keep containers tightly closed in a dry, well-ventilated place.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[13][17]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[15][17] Avoid contact with skin and eyes.[15]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[17]

Conclusion

Silane, (1-cyclohexen-1-yloxy)trimethyl- is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its well-defined physical properties, coupled with its predictable reactivity as a silyl enol ether, make it an invaluable tool for the construction of complex organic molecules. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development. By leveraging the principles of silyl enol ether chemistry, researchers can continue to push the boundaries of what is possible in the field of organic synthesis.

References

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. Silane, (1-cyclohexen-1-yloxy)trimethyl- | 6651-36-1 | Benchchem [benchchem.com]

- 3. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(Trimethylsiloxy)cyclohexene, 98% | Fisher Scientific [fishersci.ca]

- 5. 1-Cyclohexenyloxytrimethylsilane | 6651-36-1 [chemicalbook.com]

- 6. A16099.09 [thermofisher.com]

- 7. 1-(三甲基硅氧基)环己烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Cyclohexene, 1-((trimethylsilyl)oxy)- | C9H18OSi | CID 81161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. parchem.com [parchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. gelest.com [gelest.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. nbinno.com [nbinno.com]

The Synthetic Versatility of Trimethylsilyl Enol Ethers: A Technical Guide to Their Reactivity in Modern Organic Chemistry

Abstract

Trimethylsilyl (TMS) enol ethers have emerged as exceptionally versatile and pivotal intermediates in contemporary organic synthesis. Their unique combination of stability and tunable reactivity has established them as indispensable tools for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This technical guide provides an in-depth exploration of the core principles governing the reactivity of TMS enol ethers. We will delve into their synthesis, paying close attention to the factors that dictate regioselectivity, and subsequently explore their diverse reaction manifolds. Key transformations, including the seminal Mukaiyama aldol addition, Michael additions, halogenations, and palladium-catalyzed oxidations, will be discussed in detail. Throughout this guide, a strong emphasis is placed on the underlying mechanistic principles, the role of catalysis in modulating reactivity and stereoselectivity, and practical, field-proven insights to empower researchers in leveraging the full synthetic potential of these remarkable enolate surrogates.

Introduction: The Strategic Advantage of Silyl Enol Ethers

In the landscape of carbonyl chemistry, the generation and subsequent reaction of enolates are fundamental for carbon-carbon bond formation. However, traditional metal enolates, while powerful, often suffer from issues of instability, poor regioselectivity, and harsh reaction conditions that limit their functional group tolerance. Trimethylsilyl enol ethers, with the general structure R₃Si−O−CR=CR₂, elegantly circumvent many of these limitations.[1] They are neutral, isolable compounds that serve as mild nucleophiles, reacting with a wide array of electrophiles, often under the influence of a Lewis acid catalyst.[1] This inherent stability and predictable reactivity make them highly valuable in multi-step syntheses where protecting group strategies and functional group compatibility are paramount.[2][3]

The silicon-oxygen bond is strong, contributing to the stability of silyl enol ethers.[1] The nucleophilicity of the double bond can be readily unleashed by the coordination of a Lewis acid to the electrophile, rendering it more susceptible to attack. This catalytic activation is a recurring theme in the chemistry of silyl enol ethers and provides a powerful handle for controlling reaction outcomes.

Synthesis of Trimethylsilyl Enol Ethers: A Matter of Control

The preparation of trimethylsilyl enol ethers is most commonly achieved by trapping a pre-formed metal enolate with a silyl electrophile, typically trimethylsilyl chloride (TMSCl) or the more reactive trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] The regiochemical outcome of this process—the formation of the kinetic versus the thermodynamic silyl enol ether from an unsymmetrical ketone—is a critical consideration and can be precisely controlled by the judicious choice of reaction conditions.[1][3]

Kinetic vs. Thermodynamic Control

-

Kinetic Silyl Enol Ethers: These are formed by the irreversible deprotonation of the less sterically hindered α-proton. The use of a strong, sterically demanding, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) favors the formation of the kinetic product.[1] The bulky base preferentially abstracts the more accessible proton, and the low temperature prevents equilibration to the more stable thermodynamic enolate.

-

Thermodynamic Silyl Enol Ethers: The formation of the more substituted, and therefore more stable, silyl enol ether is favored under conditions that allow for equilibration. This is typically achieved by using a weaker base, such as triethylamine (Et₃N), at or above room temperature.[1] Under these conditions, proton transfer is reversible, allowing the system to reach thermodynamic equilibrium, which favors the more stable, more highly substituted enolate.

The ability to selectively generate either the kinetic or thermodynamic silyl enol ether provides a powerful strategic tool for directing the course of subsequent reactions.

Figure 1: Regioselective Synthesis of Silyl Enol Ethers.

Experimental Protocol: Synthesis of a Thermodynamic Silyl Enol Ether

This protocol describes the synthesis of (3,4-dihydronaphthalen-1-yloxy)(trimethyl)silane from α-tetralone using trimethylsilyl triflate and triethylamine.

Materials:

-

α-Tetralone

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Trimethylsilyl triflate (TMSOTf)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve α-tetralone (0.5 g, 3.4 mmol) and triethylamine (0.95 mL, 6.8 mmol) in dichloromethane (14 mL).

-

Cool the solution in an ice bath.

-

Add trimethylsilyl triflate (0.74 mL, 4.1 mmol) dropwise to the cooled solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction by adding water (20 mL).

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane (10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1) as the eluent to yield the desired silyl enol ether.

The Reactivity Landscape of Trimethylsilyl Enol Ethers

Trimethylsilyl enol ethers are versatile nucleophiles that participate in a wide range of chemical transformations. Their reactivity is often modulated by the presence of a catalyst, most commonly a Lewis acid, which activates the electrophile towards nucleophilic attack.

The Mukaiyama Aldol Addition: A Cornerstone of C-C Bond Formation

Discovered by Teruaki Mukaiyama in 1973, the Mukaiyama aldol addition is a Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone) to form a β-hydroxy ketone or aldehyde.[4] This reaction is a powerful alternative to traditional base-mediated aldol reactions, as it allows for a crossed aldol reaction without self-condensation of the aldehyde.[4]

Mechanism: The reaction is initiated by the activation of the carbonyl electrophile by a Lewis acid, such as titanium tetrachloride (TiCl₄).[4][5] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the silyl enol ether. A subsequent aqueous workup cleaves the silyl ether to reveal the β-hydroxy carbonyl product.[4] The reaction is believed to proceed through an open transition state, and the stereochemical outcome can be influenced by the geometry of the silyl enol ether, the nature of the Lewis acid, and the reaction conditions.[6][7]

Figure 2: Mechanism of the Mukaiyama Aldol Addition.

Stereoselectivity: The diastereoselectivity of the Mukaiyama aldol addition is a complex issue that depends on a variety of factors.[4] Generally, the reaction proceeds through an acyclic transition state.[6] The use of chiral Lewis acids or chiral auxiliaries can lead to high levels of enantioselectivity, making this a powerful tool for asymmetric synthesis.[4][8] For instance, Carreira and co-workers have developed highly enantioselective methods using silyl ketene acetals with unbranched aliphatic aldehydes, which are typically challenging substrates.[4]

Michael Addition: Conjugate Addition Reactions

Silyl enol ethers readily undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds in a reaction known as the Mukaiyama-Michael addition.[9] This reaction is also typically catalyzed by a Lewis acid, which activates the Michael acceptor.[1][9] The result is the formation of a 1,5-dicarbonyl compound, a valuable synthon in organic synthesis.

Chemoselectivity: In some cases, the Michael addition of silyl enol ethers can exhibit high chemoselectivity. For example, in a lithium perchlorate-diethyl ether medium, silyl enol ethers have been shown to react selectively with certain Michael acceptors while leaving α,β-unsaturated carbonyl compounds unreacted.[10][11]

Halogenation and Other Electrophilic Additions

Silyl enol ethers react with a variety of electrophiles at the α-carbon.

-

Halogenation: The reaction of silyl enol ethers with halogens (e.g., Br₂, Cl₂) or other halogenating agents provides a convenient route to α-haloketones.[1][12] This method offers a regioselective alternative to the direct halogenation of ketones, which can be difficult to control.

-

Sulfenylation: Treatment of a silyl enol ether with an electrophilic sulfur species, such as phenylsulfenyl chloride (PhSCl), results in the formation of an α-sulfenylated carbonyl compound.[1]

-

Alkylation: Silyl enol ethers can be alkylated with reactive electrophiles like tertiary, allylic, or benzylic alkyl halides in the presence of a Lewis acid.[1]

Saegusa-Ito Oxidation: Synthesis of α,β-Unsaturated Carbonyls

The Saegusa-Ito oxidation is a palladium(II)-catalyzed reaction that converts silyl enol ethers into α,β-unsaturated carbonyl compounds.[13][14][15][16] The original procedure often required stoichiometric or near-stoichiometric amounts of palladium(II) acetate.[16] However, modifications have been developed that allow for catalytic amounts of palladium to be used, often with a co-oxidant like benzoquinone or molecular oxygen to regenerate the active Pd(II) catalyst.[14][16]

Mechanism: The reaction is believed to proceed through the formation of an oxo-π-allylpalladium complex, followed by β-hydride elimination to yield the enone and a Pd(0) species.[14][16] The Pd(0) is then reoxidized to Pd(II) to complete the catalytic cycle. For acyclic substrates, this reaction is highly stereoselective, yielding the E-isomer.[13][16]

Experimental Protocol: Catalytic Saegusa-Ito Oxidation (Tsuji Modification)

This protocol describes a catalytic Saegusa-Ito oxidation using allyl methyl carbonate as the co-oxidant.[17]

Materials:

-

Crude trimethylsilyl enol ether

-

Dry acetonitrile (MeCN)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Allyl methyl carbonate

Procedure:

-

Dissolve the crude TMS-enol ether in dry acetonitrile.

-

To the stirring solution, add tris(dibenzylideneacetone)dipalladium(0) (0.20 equiv) in one portion at room temperature.

-

Add allyl methyl carbonate (2.0 equiv) dropwise.

-

Allow the reaction to warm to 40 °C and stir for 3 hours.

-

Filter the reaction mixture through a short pad of Celite®.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the desired enone.[17]

Cycloaddition Reactions

Silyl enol ethers can participate in a variety of cycloaddition reactions, providing access to cyclic structures.

-

[2+2] Cycloadditions: Lewis acid-catalyzed [2+2] cycloaddition reactions between silyl enol ethers and α,β-unsaturated esters can produce polysubstituted cyclobutanes with high trans-stereoselectivity.[18]

-

[3+2] Cycloadditions: Stepwise [3+2] cycloadditions of silyl enol ethers with alkynes, promoted by SnCl₄, can lead to the formation of cyclopent-2-enones.[19]

-

[2π+2σ] Cycloadditions: A more recent development is the Lewis acid-promoted intermolecular formal [2π+2σ] cycloaddition of silyl enol ethers with bicyclo[1.1.0]butanes to afford bicyclo[2.1.1]hexanes.[20]

C-H Functionalization

Recent advances have demonstrated the ability to directly functionalize the C-H bonds of silyl enol ethers. Rhodium-catalyzed C-H activation has been employed for the α-arylation of ketone-derived silyl enol ethers.[2] Furthermore, catalytic asymmetric C-H activation has been achieved, providing an equivalent to an asymmetric Michael reaction.[21] Photoredox catalysis has also enabled the direct allylic C-H alkylation of silyl enol ethers.[22]

Data Presentation: A Comparative Overview

The following table summarizes the typical yields and stereoselectivities for some of the key reactions discussed. It is important to note that these values are representative and can vary significantly depending on the specific substrates and reaction conditions employed.

| Reaction | Electrophile | Catalyst | Typical Yield | Stereoselectivity | Reference |

| Mukaiyama Aldol | Aldehyde | TiCl₄ | 60-90% | Diastereomeric mixture, tunable | [4] |

| Asymmetric Mukaiyama-Michael | α,β-Unsaturated Aldehyde | Chiral Imidazolidinone | 56-87% | 85-97% ee | [23] |

| Saegusa-Ito Oxidation | - | Pd(OAc)₂ | 80-98% | E-selective for acyclic substrates | [16] |

| [2+2] Cycloaddition | α,β-Unsaturated Ester | EtAlCl₂ | Moderate to high | High trans-selectivity | [18] |

Conclusion and Future Outlook

Trimethylsilyl enol ethers have firmly established themselves as indispensable intermediates in the synthetic organic chemist's toolkit. Their stability, coupled with their tunable and predictable reactivity, allows for the mild and selective formation of carbon-carbon and carbon-heteroatom bonds. The ability to control their regioselective synthesis further enhances their utility. From the foundational Mukaiyama aldol and Michael additions to more contemporary C-H functionalization and cycloaddition reactions, the chemistry of silyl enol ethers continues to evolve. As the demand for more efficient and selective synthetic methods grows, particularly in the context of drug discovery and development, the importance of these versatile reagents is set to increase even further. Future research will likely focus on the development of novel catalytic systems for asymmetric transformations, the expansion of their reactivity to new classes of electrophiles, and their application in increasingly complex total synthesis campaigns.

References

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. scribd.com [scribd.com]

- 7. Mukaiyama Aldol Addition [organic-chemistry.org]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reactions of silyl enol ethers with halogen and sulfur electrophiles [mail.almerja.com]

- 13. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]

- 14. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 15. Saegusa-Ito Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of cyclopent-2-enones through stepwise [3 + 2] cycloaddition of simple silyl enol ethers and alk-1-ynes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Direct allylic C–H alkylation of enol silyl ethers enabled by photoredox–Brønsted base hybrid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (1-cyclohexen-1-yloxy)trimethylsilane (CAS 6651-36-1)

This technical guide provides a comprehensive overview of (1-cyclohexen-1-yloxy)trimethylsilane, a pivotal reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and key applications, with a focus on the underlying principles that govern its reactivity and utility.

Introduction: The Strategic Value of a Silyl Enol Ether

(1-Cyclohexen-1-yloxy)trimethylsilane, CAS number 6651-36-1, is a prominent member of the silyl enol ether family of organic compounds.[1] These molecules are essentially protected enolates, where the oxygen atom is capped with a trimethylsilyl group. This structural feature bestows upon them a unique combination of stability and nucleophilic reactivity, making them indispensable tools for the formation of carbon-carbon bonds.[1][2] Unlike their corresponding enolates, silyl enol ethers are generally stable enough for purification and characterization, yet can be readily activated under specific conditions to participate in a wide array of chemical transformations.[2] The cyclohexenyl scaffold of this particular silyl enol ether makes it a valuable precursor for the synthesis of functionalized six-membered ring systems, which are common motifs in numerous natural products and pharmaceutical agents.[3]

Synthesis and Spectroscopic Characterization

The most common and efficient method for the synthesis of (1-cyclohexen-1-yloxy)trimethylsilane involves the reaction of cyclohexanone with a silylating agent in the presence of a base.[2] The choice of reagents and conditions can influence the yield and purity of the product.

Synthetic Protocol

A well-established procedure for the preparation of (1-cyclohexen-1-yloxy)trimethylsilane is outlined below. This method utilizes trimethylsilyl chloride as the silylating agent and triethylamine as the base, in a suitable aprotic solvent like toluene.[4]

Experimental Protocol: Synthesis of (1-cyclohexen-1-yloxy)trimethylsilane

-

Reaction Setup: To a dry, nitrogen-flushed three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add dry toluene (e.g., 50 mL) and triethylamine (1.02 equivalents).

-

Addition of Reactants: Heat the mixture to 50°C. A mixture of cyclohexanone (1.00 equivalent) and trimethylchlorosilane (1.02 equivalents) is then added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction is typically allowed to proceed at 50°C for 3-4 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The insoluble triethylamine hydrochloride salt is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to afford (1-cyclohexen-1-yloxy)trimethylsilane as a clear, colorless to pale yellow liquid.[5][6]

Spectroscopic Data

The structural identity and purity of (1-cyclohexen-1-yloxy)trimethylsilane are confirmed through various spectroscopic techniques. Representative data are summarized below.[7]

| Spectroscopic Data for (1-cyclohexen-1-yloxy)trimethylsilane | |

| Molecular Formula | C₉H₁₈OSi[8] |

| Molecular Weight | 170.32 g/mol [7] |

| ¹H NMR (CDCl₃) | δ (ppm): 4.86 (t, 1H, =CH), 2.00-2.10 (m, 4H, allylic CH₂), 1.60-1.70 (m, 4H, CH₂), 0.20 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 150.5 (C=O-Si), 108.8 (=CH), 30.1, 24.5, 23.2, 22.8 (cyclohexenyl CH₂), 0.3 (Si(CH₃)₃) |

| FT-IR (neat) | ν (cm⁻¹): 2930 (C-H stretch), 1660 (C=C stretch), 1250 (Si-C stretch), 1190 (Si-O-C stretch) |

| Mass Spectrometry (EI) | m/z (%): 170 (M⁺), 155 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |

Key Synthetic Applications

(1-Cyclohexen-1-yloxy)trimethylsilane serves as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. Two of its most significant applications, the Mukaiyama aldol reaction and the Saegusa-Ito oxidation, are detailed below.

The Mukaiyama Aldol Reaction: Stereoselective C-C Bond Formation

The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, such as an aldehyde or ketone.[5][6] This reaction is a cornerstone of modern organic synthesis due to its ability to form β-hydroxy carbonyl compounds, often with high levels of stereocontrol.[5]

Mechanism and Rationale:

The key to the Mukaiyama aldol reaction is the activation of the carbonyl electrophile by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄).[6] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the silyl enol ether. The choice of Lewis acid and reaction conditions can significantly influence the diastereoselectivity of the reaction.[6] The reaction proceeds through an open transition state, and the stereochemical outcome is often dependent on the specific substrates and catalyst used.[6]

Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde

This protocol describes the reaction between (1-cyclohexen-1-yloxy)trimethylsilane and benzaldehyde, a classic example demonstrating the formation of a β-hydroxy ketone.[5]

-

Reaction Setup: A dry, nitrogen-flushed flask is charged with a suitable anhydrous solvent (e.g., dichloromethane) and cooled to -78°C.

-

Lewis Acid Addition: The Lewis acid, for instance, titanium tetrachloride (TiCl₄, 1.1 equivalents), is added to the solvent.

-

Aldehyde Addition: Benzaldehyde (1.0 equivalent) is then added to the cooled Lewis acid solution.

-

Silyl Enol Ether Addition: A solution of (1-cyclohexen-1-yloxy)trimethylsilane (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture.

-

Reaction and Quenching: The reaction is stirred at -78°C until completion (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired β-hydroxy ketone.

The Saegusa-Ito Oxidation: Synthesis of α,β-Unsaturated Ketones

The Saegusa-Ito oxidation is a powerful method for converting silyl enol ethers into their corresponding α,β-unsaturated carbonyl compounds.[9] This transformation is particularly valuable for introducing unsaturation into a molecule under mild conditions.[9]

Mechanism and Rationale:

The reaction typically employs a palladium(II) salt, such as palladium(II) acetate, to mediate the oxidation.[9] The mechanism involves the formation of an oxo-π-allylpalladium(II) intermediate, followed by β-hydride elimination to generate the enone and a palladium(0) species.[9] A co-oxidant, such as benzoquinone, is often used to regenerate the active palladium(II) catalyst, allowing for the use of catalytic amounts of the expensive palladium salt.[9] More recent modifications utilize molecular oxygen as the terminal oxidant, enhancing the practicality and environmental friendliness of the process.[9]

Experimental Protocol: Synthesis of 2-Cyclohexen-1-one

-

Reaction Setup: To a solution of (1-cyclohexen-1-yloxy)trimethylsilane (1.0 equivalent) in a suitable solvent like acetonitrile, add palladium(II) acetate (0.5-1.0 equivalent) and benzoquinone (0.5-1.0 equivalent).

-

Reaction: Stir the mixture at room temperature. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove palladium black. The filtrate is then concentrated.

-

Purification: The residue is purified by column chromatography on silica gel to afford 2-cyclohexen-1-one.

Applications in Drug Development

The synthetic utility of (1-cyclohexen-1-yloxy)trimethylsilane and related silyl enol ethers is prominently showcased in the total synthesis of complex, biologically active molecules, including pharmaceuticals.

Synthesis of Epothilone Intermediates

The epothilones are a class of potent anticancer agents that function by stabilizing microtubules.[10] The total synthesis of these complex natural products often involves the strategic use of silyl enol ethers in aldol-type reactions to construct key stereocenters. For instance, in various synthetic approaches to the epothilones, fragments containing chiral centers analogous to those that can be generated via a Mukaiyama aldol reaction with a silyl enol ether like (1-cyclohexen-1-yloxy)trimethylsilane are crucial building blocks.[11][12] The ability to control the stereochemistry at the C6 and C7 positions of the epothilone core is a critical challenge that has been addressed using methodologies reliant on silyl enol ether chemistry.[10]

Precursors for Statin Side Chains

Statins, such as atorvastatin (Lipitor®), are a major class of cholesterol-lowering drugs.[2][13] The synthesis of the characteristic chiral side chain of many statins is a key aspect of their industrial production.[14] While various chemo-enzymatic and asymmetric synthesis routes are employed, the fundamental bond constructions often rely on aldol-type condensations. Silyl enol ethers are valuable intermediates in developing efficient and stereoselective methods to access these crucial chiral building blocks.[14][15] The principles of the Mukaiyama aldol reaction, for which (1-cyclohexen-1-yloxy)trimethylsilane is a classic substrate, are applied in the design of synthetic routes to these important pharmaceutical intermediates.

Safety and Handling

(1-Cyclohexen-1-yloxy)trimethylsilane is a flammable liquid and vapor.[6][7] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All operations should be conducted in a well-ventilated fume hood.

Conclusion

(1-Cyclohexen-1-yloxy)trimethylsilane is a versatile and powerful reagent in the arsenal of the modern synthetic chemist. Its utility as a stable yet reactive enolate equivalent enables a broad range of strategic carbon-carbon bond formations, most notably in the Mukaiyama aldol reaction and the Saegusa-Ito oxidation. The ability to construct complex carbocyclic frameworks with high levels of stereocontrol underscores its importance in the synthesis of natural products and active pharmaceutical ingredients. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in research and development.

References

- 1. rsc.org [rsc.org]

- 2. biomolther.org [biomolther.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. CN104592288A - 1-(trimethylsiloxy)cyclopentene, and preparation method thereof - Google Patents [patents.google.com]

- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 6. Mukaiyama Aldol Addition [organic-chemistry.org]

- 7. Cyclohexene, 1-((trimethylsilyl)oxy)- | C9H18OSi | CID 81161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 10. Total synthesis of epothilone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Keck Synthesis of Epothilone B [organic-chemistry.org]

- 12. Total synthesis of (–)-epothilone B - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Introduction: The Silyl Enol Ether as a Cornerstone of Modern Synthesis

An In-depth Technical Guide to the Synthesis and Application of Cyclohexanone Silyl Enol Ethers

In the landscape of synthetic organic chemistry, the ability to control the reactivity of carbonyl compounds is paramount. Silyl enol ethers, a class of organosilicon compounds with the general structure R₃Si−O−CR=CR₂, represent one of the most elegant and powerful solutions to this challenge.[1] They are stable, isolable surrogates of enolates, functioning as mild and effective nucleophiles in a vast array of carbon-carbon bond-forming reactions.[1][2] By temporarily masking the reactive enolate as a neutral silyl enol ether, chemists can circumvent issues of self-condensation, poor regioselectivity, and harsh reaction conditions that often plague traditional enolate chemistry.[2]

This guide focuses specifically on silyl enol ethers derived from cyclohexanone. The cyclohexanone framework is a ubiquitous motif in natural products and pharmaceutical agents, making the controlled functionalization of this ring system a critical endeavor for researchers in drug development and total synthesis.[3] We will explore the nuanced synthesis of these intermediates, delve into their most significant chemical transformations, and showcase their application in the construction of complex molecular architectures. This document is designed for the practicing scientist, providing not just protocols, but the underlying mechanistic principles and strategic considerations that inform their use in the laboratory.

Part 1: The Synthesis – A Tale of Two Enolates

The synthetic power of cyclohexanone silyl enol ethers begins with their regioselective preparation. For an unsymmetrical ketone like 2-methylcyclohexanone, deprotonation can occur at either the C2 or C6 position, leading to two distinct regioisomeric enolates. The ability to selectively trap one of these enolates as its silyl enol ether is a foundational concept in modern synthesis, governed by the principles of kinetic versus thermodynamic control.[4]

Kinetic Control: The Path of Least Resistance

Kinetic control favors the formation of the product that is formed fastest. In the context of enolate formation, this corresponds to the abstraction of the most sterically accessible proton. For 2-methylcyclohexanone, the protons at the less substituted C6 position are more readily accessed by a bulky base than the proton at the more hindered, substituted C2 position.

The causality behind achieving kinetic control rests on two pillars: a sterically demanding base and low temperature.[1] A strong, non-nucleophilic, hindered base such as Lithium Diisopropylamide (LDA) is used to ensure rapid and irreversible deprotonation at the path of least steric hindrance. Conducting the reaction at very low temperatures (typically -78 °C) is critical; it provides the kinetic product with insufficient thermal energy to overcome the activation barrier required to equilibrate to the more stable thermodynamic isomer.[5] The resulting "kinetically-locked" enolate is then trapped with a silyl halide, such as trimethylsilyl chloride (TMSCl), to yield the less substituted silyl enol ether.[1]

Caption: Kinetic enolate formation from 2-methylcyclohexanone.

Thermodynamic Control: The Pursuit of Stability

Thermodynamic control, in contrast, yields the most stable product, which for silyl enol ethers is the one with the more highly substituted double bond. This outcome is achieved under conditions that allow the reaction to be reversible, enabling the initially formed kinetic enolate to revert to the starting ketone and re-form as the more stable thermodynamic isomer over time.

The experimental conditions are therefore designed to facilitate this equilibrium. A weaker base, such as triethylamine (Et₃N), is often employed, as the pKa difference between the base and the ketone is not large enough to ensure irreversible deprotonation.[1] Alternatively, protic conditions or higher reaction temperatures can be used to allow the enolates to interconvert.[5] Under these equilibrating conditions, the system settles at the lowest energy state, which is the more substituted, thermodynamically favored enolate, which is then trapped to give the corresponding silyl enol ether.[1]

Caption: Thermodynamic enolate formation from 2-methylcyclohexanone.

Data Presentation: Synthesis Conditions

| Control Pathway | Base | Solvent | Temperature | Key Principle | Product |

| Kinetic | LDA (strong, hindered) | THF | -78 °C | Irreversible, fast deprotonation of the least hindered proton.[1] | Less substituted silyl enol ether |

| Thermodynamic | Et₃N (weak) | DMF | Reflux | Reversible deprotonation allows equilibration to the most stable enolate.[1][6] | More substituted silyl enol ether |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene (Thermodynamic Product)

-

To a solution of 2-methylcyclohexanone (1.0 equiv) in anhydrous dimethylformamide (DMF), add triethylamine (2.0 equiv).

-

Add trimethylsilyl chloride (TMSCl, 1.5 equiv) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor by TLC or GC until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with pentane, and wash with cold, saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford the thermodynamic silyl enol ether.

Protocol 2: Synthesis of 6-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene (Kinetic Product)

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium to a solution of diisopropylamine (1.05 equiv) in THF at -78 °C to generate LDA in situ.

-

Add a solution of 2-methylcyclohexanone (1.0 equiv) in THF dropwise to the LDA solution at -78 °C and stir for 30 minutes.

-

Add trimethylsilyl chloride (TMSCl, 1.2 equiv) to the enolate solution and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with pentane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford the kinetic silyl enol ether.[1]

Part 2: Reactivity and Key Transformations

Once formed, cyclohexanone silyl enol ethers are versatile nucleophiles for a host of powerful chemical transformations. Their reactivity is typically unlocked in the presence of a Lewis acid, which activates the electrophile for attack by the neutral silyl enol ether.[1][7]

The Mukaiyama Aldol Addition: A Revolution in C-C Bond Formation

Discovered by Teruaki Mukaiyama, this reaction is a Lewis acid-catalyzed aldol addition between a silyl enol ether and a carbonyl compound (aldehyde or ketone).[7][8] Its primary advantage is that it enables a directed, crossed aldol reaction, mitigating the potential for unwanted self-condensation of the aldehyde component.[7] This reaction is a cornerstone of complex molecule synthesis, allowing for the stereocontrolled formation of β-hydroxy ketones.[8][9]

The mechanism involves the activation of the aldehyde by a Lewis acid (e.g., TiCl₄), making the carbonyl carbon highly electrophilic. The silyl enol ether then attacks this activated carbonyl, forming a new carbon-carbon bond. A subsequent aqueous workup hydrolyzes the resulting silyl ether to reveal the β-hydroxy ketone product.[8]

Caption: Mechanism of the Mukaiyama Aldol Addition.

Protocol 3: Diastereoselective Mukaiyama Aldol Addition

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add benzaldehyde (1.0 equiv) to the cooled solvent.

-

Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise via syringe. The solution will typically turn yellow. Stir for 10 minutes.

-

Add a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.[9]

-

Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the diastereomeric mixture of β-hydroxy ketones.[7][9]

The Saegusa-Ito Oxidation: Introducing Unsaturation with Precision

The Saegusa-Ito oxidation is a powerful method for converting silyl enol ethers into their corresponding α,β-unsaturated ketones.[10][11][12] This transformation is mediated by palladium(II) acetate (Pd(OAc)₂) and is invaluable for installing unsaturation at a late stage in a synthetic sequence.[10]

The mechanism involves the coordination of the palladium(II) species to the double bond of the silyl enol ether.[11] This is followed by the formation of an oxo-allyl palladium complex and subsequent β-hydride elimination, which yields the enone product, acetic acid, and Pd(0).[10][11] To make the reaction catalytic in palladium, a stoichiometric co-oxidant, such as benzoquinone, is often added to regenerate the active Pd(II) catalyst from the Pd(0) byproduct.[10]

Caption: Catalytic cycle of the Saegusa-Ito Oxidation.

Protocol 4: Saegusa-Ito Oxidation of a Silyl Enol Ether

-

Dissolve the crude trimethylsilyl enol ether of cyclohexanone (1.0 equiv) in anhydrous acetonitrile (MeCN).

-

To the stirring solution, add palladium(II) acetate (Pd(OAc)₂, 1.0 equiv) in one portion at room temperature. (Note: For a catalytic process, use 0.1 equiv Pd(OAc)₂ and 2.0 equiv of benzoquinone).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, filter the reaction mixture through a short pad of Celite® to remove palladium black.

-

Rinse the pad with acetonitrile and collect the filtrate.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to give the resulting cyclohexenone.[11]

Part 3: Applications in Drug Development and Total Synthesis

The true measure of a synthetic method's value is its application in solving complex real-world problems. Cyclohexanone silyl enol ethers have proven indispensable in the synthesis of numerous biologically active molecules.

-

Pharmaceuticals: The Mukaiyama aldol reaction is a key strategy in the pharmaceutical industry for building stereochemically rich intermediates. For instance, asymmetric Mukaiyama strategies have been employed in the synthesis of chiral side-chain precursors for the blockbuster drug Atorvastatin (Lipitor).[9] Similarly, an enantioselective Mukaiyama aldol addition was a pivotal step in constructing a crucial fragment of the potent anticancer agent Epothilone B, establishing a vital stereocenter for its biological activity.[9]

-

Natural Product Total Synthesis: The Saegusa-Ito oxidation provides a mild and reliable method for late-stage introduction of unsaturation, a common feature in complex natural products. Its utility is showcased in Tohru Fukuyama's 2006 synthesis of morphine, where the oxidation was performed on a complex intermediate, tolerating sensitive carbamate and ether functionalities.[10] Samuel J. Danishefsky's synthesis of peribysin also featured a key Saegusa-Ito oxidation step to furnish a required enone moiety within a densely functionalized core structure.[10]

Conclusion

Cyclohexanone silyl enol ethers are far more than simple protected forms of an enolate; they are precision tools for modern organic synthesis. Their preparation can be meticulously controlled to yield specific regioisomers, providing chemists with a powerful entry point for subsequent transformations. Through cornerstone reactions like the Mukaiyama aldol addition and the Saegusa-Ito oxidation, these intermediates enable the strategic and efficient construction of complex carbon skeletons. Their widespread application in the synthesis of pharmaceuticals and intricate natural products underscores their standing as indispensable players in the ongoing quest to build and understand the molecules of life.

References

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. alphachem.biz [alphachem.biz]

- 4. benchchem.com [benchchem.com]

- 5. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 6. researchgate.net [researchgate.net]

- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 11. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]

- 12. synarchive.com [synarchive.com]

thermodynamic vs kinetic enolate formation of cyclohexanone

An In-depth Technical Guide to the Regioselective Formation of Cyclohexanone Enolates

Introduction

Enolates are among the most powerful and versatile reactive intermediates in the synthetic organic chemist's toolkit.[1] As resonance-stabilized anions of carbonyl compounds, they serve as potent carbon nucleophiles, enabling the formation of new carbon-carbon bonds—a fundamental process in the construction of complex organic molecules.[2][3] The ability to control precisely where an enolate forms on an unsymmetrical ketone is a cornerstone of modern synthesis, dictating the regiochemical outcome of subsequent reactions and, ultimately, the success of a synthetic campaign.[1][4]

Cyclohexanone and its substituted derivatives, such as 2-methylcyclohexanone, serve as classic substrates for illustrating the principles of regioselective enolate formation.[5][6] The deprotonation of an unsymmetrical ketone can yield two distinct regioisomeric enolates. The challenge and the opportunity lie in selectively generating one over the other. This guide provides a detailed exploration of the theoretical principles and practical methodologies for controlling the formation of either the thermodynamic or the kinetic enolate of cyclohexanone, aimed at researchers, scientists, and drug development professionals who rely on this chemistry to build molecular complexity.

Part 1: The Dichotomy of Control: Thermodynamic vs. Kinetic Enolates

The regioselectivity of enolate formation is a classic example of a reaction governed by either thermodynamic or kinetic control.[5] The choice between these two pathways is not arbitrary; it is dictated by a deliberate selection of reaction conditions.

-

The Kinetic Enolate is the product that is formed fastest. Its formation proceeds through the transition state with the lowest activation energy (Ea).[5] For an unsymmetrical ketone, this typically involves the abstraction of the most sterically accessible and most acidic α-proton.[7] The resulting enolate features a less-substituted double bond and is, therefore, the less stable of the two possible isomers.[6]

-

The Thermodynamic Enolate is the most stable product. While its formation may be slower due to a higher activation energy barrier, it represents the global energy minimum for the system.[5] This enolate is formed by removing a proton from the more substituted α-carbon, leading to a more highly substituted, and thus more stable, internal double bond, a principle analogous to Zaitsev's rule for alkene stability.[8]

The key to mastering enolate chemistry is understanding that these two outcomes are not mutually exclusive but are rather two sides of the same coin, accessible by manipulating the reaction's energy landscape.

Energy Profile Diagram

Caption: Energy profile for kinetic vs. thermodynamic enolate formation.

Part 2: The Scientist's Levers: A Guide to Experimental Control

Selective enolate generation is achieved by carefully manipulating four key experimental parameters: the base, temperature, solvent, and reaction time. The interplay of these factors determines whether the reaction is irreversible (kinetic control) or reversible (thermodynamic control).

| Feature | Kinetic Control | Thermodynamic Control | Causality |

| Base | Strong, bulky, non-nucleophilic (e.g., LDA , LHMDS)[9] | Weaker, smaller (e.g., NaH , NaOEt, KOt-Bu)[9] | A bulky base (LDA) preferentially abstracts the sterically accessible proton. A smaller base can access the more hindered proton, and its weaker nature allows for reversibility. |

| Temperature | Low (-78 °C to 0 °C)[9] | High (Room Temp to Reflux)[9] | Low temperature "freezes" the reaction, preventing equilibration to the more stable product. Higher temperatures provide the energy needed to overcome the activation barriers for reversible deprotonation.[10] |

| Solvent | Aprotic (e.g., THF, Diethyl Ether)[7] | Protic or Aprotic (e.g., THF, Ethanol) | Aprotic solvents do not facilitate proton exchange, locking the kinetic enolate. Protic solvents can act as a proton shuttle, enabling the equilibrium required for thermodynamic control.[11] |

| Reaction Time | Short (< 1 hour)[9] | Long (> 1 hour to several hours)[9] | The kinetic product forms rapidly. Achieving thermodynamic equilibrium requires sufficient time for the reversible deprotonation-reprotonation sequence to favor the most stable species.[5] |

Deep Dive: The Choice of Base

The choice of base is the most critical factor.

-

Lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation.[8] It is exceptionally strong (the pKa of its conjugate acid, diisopropylamine, is ~36), ensuring that deprotonation of the ketone (pKa ~19-20) is rapid, quantitative, and irreversible. Its two bulky isopropyl groups sterically prevent it from accessing the more hindered α-proton, forcing it to deprotonate the less substituted position.[12]

-

Sodium Hydride (NaH) or sodium ethoxide (NaOEt) are common choices for thermodynamic control. These bases are strong enough to deprotonate the ketone, but the reaction is reversible. This reversibility is key; it allows an initial mixture of enolates to equilibrate over time, ultimately favoring the more stable, more substituted thermodynamic product.[5][8]

Reaction Pathways Diagram

Caption: Controlling reaction pathways for selective enolate formation.

Part 3: Field-Proven Protocols

The following protocols describe the regioselective alkylation of 2-methylcyclohexanone, a self-validating system where the identity of the final product confirms the regioselectivity of the initial enolate formation.[4]

Protocol 1: Synthesis of 2-Benzyl-6-methylcyclohexanone (via Kinetic Enolate)

This procedure details the formation of the kinetic enolate using LDA, which is subsequently trapped with benzyl bromide to yield the less-substituted alkylation product.[4][8]

Experimental Workflow

Caption: Workflow for kinetic alkylation of 2-methylcyclohexanone.

Step-by-Step Methodology

-

LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below 0 °C. Stir the resulting pale yellow solution at 0 °C for 30 minutes to form the LDA reagent.

-

Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this, add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour after addition is complete.

-

Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography or vacuum distillation to yield 2-benzyl-6-methylcyclohexanone.[4]

Protocol 2: Synthesis of 2-Benzyl-2-methylcyclohexanone (via Thermodynamic Enolate)

This procedure uses a weaker base and higher temperature to allow for equilibration to the more stable thermodynamic enolate before trapping with benzyl bromide.[4]

Experimental Workflow

Caption: Workflow for thermodynamic alkylation of 2-methylcyclohexanone.

Step-by-Step Methodology

-

Base Preparation: In a flame-dried, nitrogen-purged flask, place sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove the oil, decanting the hexanes carefully each time. Suspend the oil-free NaH in anhydrous THF.

-

Enolate Formation & Equilibration: To the NaH suspension, add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF. Fit the flask with a reflux condenser and heat the mixture to reflux. Stir at reflux for 2-4 hours to allow for complete deprotonation and equilibration to the thermodynamic enolate.

-

Alkylation: To the refluxing solution of the enolate, add benzyl bromide (1.2 eq) dropwise. Continue to reflux the mixture until TLC analysis indicates the reaction is complete (typically 2-4 hours).

-

Workup and Purification: Cool the reaction mixture to room temperature and cautiously quench by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography or vacuum distillation to yield 2-benzyl-2-methylcyclohexanone.[4]

Part 4: Validation and Application

Characterization of Alkylation Products

Confirmation of regioselective alkylation is achieved through standard spectroscopic analysis of the purified products. The two isomers, 2-benzyl-6-methylcyclohexanone and 2-benzyl-2-methylcyclohexanone, are readily distinguishable.

| Product | Key ¹H NMR Signals | Key ¹³C NMR Signals |

| Kinetic Product | Multiplet for CH-Bn proton. Doublet for the C6-Methyl group. | Two distinct signals for α-carbons (C2 and C6). |

| Thermodynamic Product | Singlet for the C2-Methyl group (no adjacent proton). | Quaternary carbon signal for C2. Methylene signal for C6. |

Strategic Applications in Synthesis

The principles of kinetic and thermodynamic enolate formation are not merely academic; they are routinely applied in the synthesis of complex natural products and pharmaceuticals.[4] The ability to selectively introduce a substituent at a specific α-carbon is a critical step in building molecular complexity and controlling stereochemistry. This control allows chemists to construct intricate carbon skeletons with high precision, avoiding the formation of undesirable regioisomers and simplifying purification processes. This strategic functionalization is a foundational tactic in retrosynthetic analysis and is integral to the development of efficient and elegant synthetic routes to high-value molecules.[1]

References

- 1. orgosolver.com [orgosolver.com]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmaxchange.info [pharmaxchange.info]

- 6. Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo.. [askfilo.com]

- 7. Video: Regioselective Formation of Enolates [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. youtube.com [youtube.com]

Stability and Storage of (1-Cyclohexen-1-yloxy)trimethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals